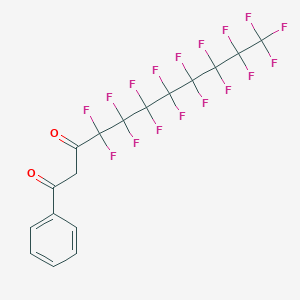
3,5-Difluorobenzyl bromide
概要
説明
3,5-Difluorobenzyl bromide is a chemical compound with the molecular formula C7H5BrF2. It has an average mass of 207.015 Da and a monoisotopic mass of 205.954269 Da . It is commonly used in organic synthesis and as a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular structure of 3,5-Difluorobenzyl bromide consists of a benzene ring substituted with two fluorine atoms and one bromomethyl group . The exact positions of these substituents on the benzene ring can be determined by the compound’s IUPAC name, 1-(bromomethyl)-3,5-difluorobenzene .Physical And Chemical Properties Analysis
3,5-Difluorobenzyl bromide has a density of 1.6±0.1 g/cm3, a boiling point of 205.1±0.0 °C at 760 mmHg, and a vapor pressure of 0.4±0.3 mmHg at 25°C . It has a refractive index of 1.523 and a molar refractivity of 38.9±0.3 cm3 .科学的研究の応用
Organic Synthesis
3,5-Difluorobenzyl bromide is a valuable reagent in organic synthesis. It serves as a precursor for various fluorinated aromatic compounds . Its ability to introduce the difluorobenzyl moiety into molecules is crucial for synthesizing complex organic structures, which are often found in pharmaceuticals and agrochemicals.
Pharmaceutical Intermediates
In the pharmaceutical industry, 3,5-Difluorobenzyl bromide is used to synthesize intermediates that are integral to the development of new drugs . It’s particularly useful in creating bioactive molecules that can interact with biological systems, potentially leading to therapeutic agents.
Material Science
This compound finds applications in material science, particularly in the development of fluorinated polymers . These polymers exhibit enhanced stability and resistance to solvents and chemicals, making them suitable for specialized applications like coatings and electronic devices.
Analytical Chemistry
3,5-Difluorobenzyl bromide can be used as a derivatization agent in analytical chemistry to enhance the detection of certain compounds . By attaching the difluorobenzyl group, the properties of the analytes can be modified, improving their chromatographic behavior and detection sensitivity.
Bioactive Molecule Synthesis
It plays a role in the synthesis of bioactive molecules, where it’s used to introduce fluorine atoms into the molecular structure . Fluorine atoms can significantly alter the biological activity of molecules, making this compound an important tool in medicinal chemistry.
Environmental Applications
While direct environmental applications of 3,5-Difluorobenzyl bromide are not extensively documented, its role in synthesizing compounds that could be used for environmental remediation or as environmentally benign alternatives to existing materials is noteworthy .
Safety And Hazards
3,5-Difluorobenzyl bromide is considered hazardous. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity after a single exposure, particularly affecting the respiratory system . Protective measures such as wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation are recommended .
特性
IUPAC Name |
1-(bromomethyl)-3,5-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2/c8-4-5-1-6(9)3-7(10)2-5/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSVNRFSKRFPIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40333844 | |
| Record name | 3,5-Difluorobenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40333844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Difluorobenzyl bromide | |
CAS RN |
141776-91-2 | |
| Record name | 3,5-Difluorobenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40333844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Difluorobenzyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 3,5-Difluorobenzyl bromide in the synthesis described in the research?
A1: [] 3,5-Difluorobenzyl bromide acts as an alkylating agent in the synthesis of 1-[4-(3,5-Difluorobenzyloxy)-2-hydroxyphenyl]ethanone. It reacts with 2,4-dihydroxylacetonephenone in the presence of potassium carbonate, resulting in the substitution of a hydrogen atom in the 2,4-dihydroxylacetonephenone molecule with the 3,5-difluorobenzyl group. This reaction highlights the compound's reactivity as an alkyl halide.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





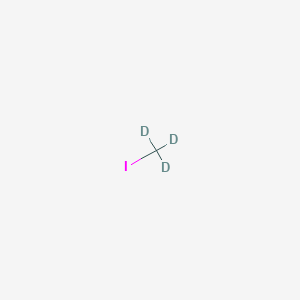

![(1R,5R)-1-propan-2-yl-3-oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B117450.png)
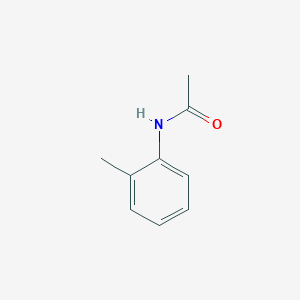
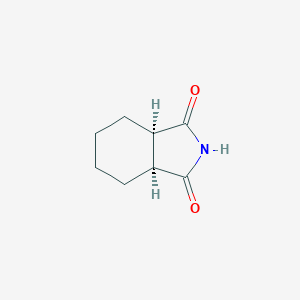
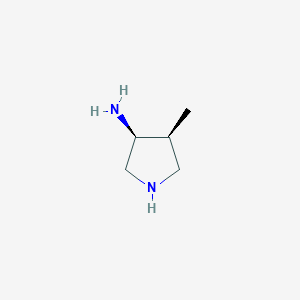
![2-[[4-[2-[(2-Methylpropan-2-yl)oxy]anilino]-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B117459.png)


